2-Ethoxy-3-hydrazinylpyrazine
Description
2-Ethoxy-3-hydrazinylpyrazine is a heterocyclic aromatic compound featuring a pyrazine backbone substituted with an ethoxy (-OCH₂CH₃) group at the 2-position and a hydrazinyl (-NHNH₂) group at the 3-position. Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Properties
IUPAC Name |
(3-ethoxypyrazin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-11-6-5(10-7)8-3-4-9-6/h3-4H,2,7H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJFSPLQZXGZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN=C1NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-hydrazinylpyrazine typically involves the reaction of 2-ethoxypyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
2-Ethoxypyrazine+Hydrazine Hydrate→this compound
The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-hydrazinylpyrazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced products.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted pyrazines with various functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block in Heterocyclic Chemistry
2-Ethoxy-3-hydrazinylpyrazine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and drugs. It can undergo oxidation, reduction, and substitution reactions to yield various derivatives, which are essential in pharmaceutical chemistry.
Synthetic Routes
The synthesis typically involves the reaction of 2-ethoxypyrazine with hydrazine hydrate under reflux conditions using solvents like ethanol or methanol. Optimizing reaction conditions enhances yield and purity, making it suitable for industrial applications.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Its hydrazinyl group may interact with biological targets, inhibiting specific enzymes or cellular receptors. This interaction is particularly significant in the context of developing new therapeutic agents.
Mechanism of Action
The compound's mechanism of action involves covalent bonding with target proteins, leading to inhibition of their activity. The ethoxy group enhances solubility and bioavailability, which are critical factors in drug design.
Medicinal Chemistry
Therapeutic Potential
In medicinal chemistry, this compound is explored for its therapeutic properties, including enzyme inhibition and receptor modulation. It has been investigated for its role as an A3 adenosine receptor antagonist, which is relevant in treating conditions like glaucoma and inflammation .
Case Studies
- A study demonstrated that A3 adenosine receptor antagonists could reduce intraocular pressure (IOP) in animal models, suggesting potential applications in glaucoma treatment .
- Another investigation highlighted the neuroprotective effects of A3AR antagonists under conditions of oxygen and glucose deprivation, indicating broader therapeutic implications beyond ocular diseases .
Industrial Applications
Development of Novel Materials
The compound is also utilized in developing novel materials with specific electronic or optical properties. Its unique functional groups allow for modifications that can enhance material performance in various applications, including electronics and photonics.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-hydrazinylpyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The hydrazinyl group can form covalent bonds with target proteins, leading to inhibition of their activity. The ethoxy group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity of pyrazine derivatives often hinges on substituent type and placement. Below, 2-Ethoxy-3-hydrazinylpyrazine is compared to three structurally related compounds, including the evidence-provided 2-Keto-3-ethoxybutyraldehyde bis(thiosemicarbazone) (KTS) .
Table 1: Structural and Functional Comparison
Key Findings:
Role of Ethoxy Group :
The ethoxy group in KTS and this compound may enhance lipophilicity, influencing bioavailability. In KTS, this substituent contributes to tumor regression in rat models when administered orally . Its presence in pyrazine derivatives could similarly modulate membrane permeability.
Hydrazinyl vs. Thiosemicarbazone Moieties: While both hydrazinyl and thiosemicarbazone groups exhibit metal-chelating properties, thiosemicarbazones (as in KTS) demonstrate stronger anticancer activity due to their ability to disrupt iron metabolism in tumors .
Toxicity and Administration: KTS shows reduced toxicity via oral administration compared to intraperitoneal injection, suggesting that substituent choice impacts metabolic stability . Pyrazinamide, another pyrazine analog, highlights how functional groups (e.g., carboxamide) can reduce toxicity while retaining efficacy.
Structural Requirements for Activity: The evidence from KTS emphasizes that bis(thiosemicarbazone) ligands are critical for antitumor effects, whereas mono-substituted hydrazinyl groups (as in this compound) may prioritize different mechanisms, such as enzyme inhibition or reactive oxygen species modulation.
Biological Activity
2-Ethoxy-3-hydrazinylpyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H10N4O
- Chemical Structure : The compound consists of a pyrazine ring with an ethoxy group at the second position and a hydrazinyl group at the third position.
The biological activity of this compound is largely attributed to its ability to interact with biological targets through covalent bonding, particularly due to the presence of the hydrazinyl group. This interaction can inhibit specific enzymes or modulate receptor activity, leading to various therapeutic effects. The ethoxy group enhances solubility and bioavailability, which is crucial for its efficacy in biological systems.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Bacillus subtilis | 18 | 25 |
| Proteus vulgaris | 10 | 150 |
These findings indicate that the compound exhibits significant antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus, with lower minimum inhibitory concentrations (MIC) suggesting higher potency against these strains .
Anticancer Potential
The anticancer properties of this compound have also been explored. In vitro studies have demonstrated its effectiveness in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Evaluation
In a study assessing cytotoxicity against various cancer cell lines, including HEK293 cells, the compound was tested at different concentrations (25 μg/ml to 100 μg/ml). The results indicated a dose-dependent inhibition of cell growth, with significant cytotoxic effects observed at higher concentrations:
| Concentration (μg/ml) | Cell Viability (%) |
|---|---|
| 25 | 90 |
| 50 | 70 |
| 75 | 50 |
| 100 | 30 |
This data suggests that higher doses of this compound lead to increased cytotoxicity in cancer cells, supporting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 2-Methoxy-3-hydrazinylpyrazine and 2-Ethoxy-3-nitropyrazine , this compound shows unique reactivity profiles and biological activities. The presence of both ethoxy and hydrazinyl groups enhances its solubility and interaction capabilities, making it a valuable candidate for further drug development.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-Methoxy-3-hydrazinylpyrazine | Moderate | Low |
| 2-Ethoxy-3-nitropyrazine | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
